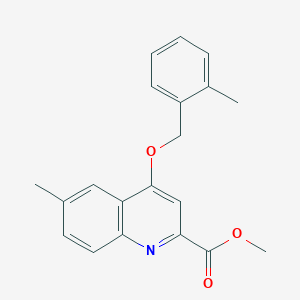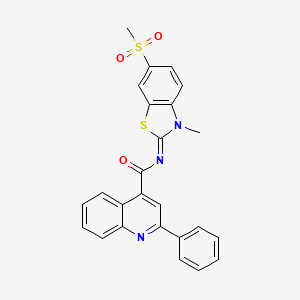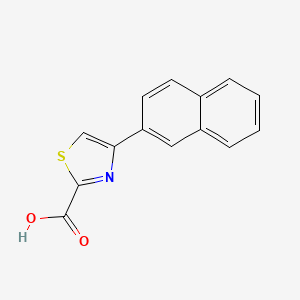
2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyrazoles and contains an amino group and an ethanol group.
Scientific Research Applications
2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of cancer, diabetes, and inflammation. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, 2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol has been studied for its potential use in the development of new drugs for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes and proteins that are involved in the growth of cancer cells and inflammation. In addition, 2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol may interact with certain receptors in the brain and nervous system, which could explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol has several biochemical and physiological effects. This compound has been found to reduce the levels of certain inflammatory markers in the blood, which suggests that it may have anti-inflammatory properties. In addition, 2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol has been shown to reduce the growth of cancer cells in animal models, which suggests that it may have anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. This makes it a promising compound for the development of new drugs for cancer and inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of 2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol. One direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the development of new drugs for cancer and inflammatory diseases. In addition, future studies could focus on improving the solubility of this compound in water to make it easier to work with in lab experiments.
Synthesis Methods
The synthesis of 2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol can be achieved by several methods. One of the most common methods is the reaction of 3-methyl-1-phenyl-5-pyrazolone with isobutyraldehyde in the presence of ammonium acetate and acetic acid. The reaction yields 2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol as a white solid with a yield of 70-80%.
properties
IUPAC Name |
2-amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-6(2)8-4-7(9(13)5-10)11-12(8)3/h4,6,9,13H,5,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLYKYUQUBLJIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C)C(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)butanamide](/img/structure/B2393890.png)
![2-[(4-Ethylbenzyl)amino]butan-1-ol](/img/structure/B2393891.png)
![(Z)-3,5-dimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2393893.png)




![N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}-4-fluorobenzenesulfonamide](/img/structure/B2393899.png)

![1-(2-Chloro-6-fluorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2393902.png)



